(2S)-4,4,4-trifluoro-2-methylbutanoic acid
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Overview
Description
(2S)-4,4,4-trifluoro-2-methylbutanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4,4-trifluoro-2-methylbutanoic acid typically involves the introduction of the trifluoromethyl group into a butanoic acid precursor. One common method is the reaction of 2-methylbutanoic acid with a trifluoromethylating agent under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and cost-effectiveness. The choice of raw materials and reaction conditions is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-trifluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
(2S)-4,4,4-trifluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as enzyme inhibitors or imaging agents.
Industry: The compound is used in the development of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (2S)-4,4,4-trifluoro-2-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxybutanoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
(2S)-2-methylbutanoic acid: Similar structure but without the fluorine atoms, leading to different chemical behavior.
Trifluoroacetic acid: Contains a trifluoromethyl group but has a different carbon chain length and structure.
Uniqueness
The presence of the trifluoromethyl group in (2S)-4,4,4-trifluoro-2-methylbutanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its non-fluorinated counterparts.
Properties
CAS No. |
868666-12-0 |
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Molecular Formula |
C5H7F3O2 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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